molecular formula C12H9NO5 B455793 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde CAS No. 438221-55-7

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

Cat. No. B455793
CAS RN: 438221-55-7
M. Wt: 247.2g/mol
InChI Key: MFAGBUACEBDADX-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a furfural nitrophenyl derivative .


Molecular Structure Analysis

The molecular weight of this compound is 247.21 . The IUPAC name is 5-[(4-nitrophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C12H9NO5/c14-7-11-5-6-12(18-11)8-17-10-3-1-9(2-4-10)13(15)16/h1-7H,8H2 .


Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of room temperature .

Scientific Research Applications

Antioxidant Activity Studies

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde and its derivatives have been observed to display antioxidant activity. A study focused on the extraction of phenolics in plants involving hydrothermal hydrolysis formed compounds such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives. These compounds showed antioxidant activity, mainly in the oxygen radical absorbing capacity (ORAC) assay, which is significant in understanding their potential applications in plant-based antioxidant studies (Chen et al., 2014).

Thermodynamic Properties Research

The thermodynamic properties of this compound and its isomers have been studied, providing insights into their physical characteristics. This includes the determination of standard enthalpies, entropies, and Gibbs energies, which are essential for understanding their behavior in various conditions and potential applications in material science or chemical engineering (Dibrivnyi et al., 2015).

Synthesis and Characterization Studies

Various studies have focused on the synthesis and characterization of compounds related to this compound. For instance, research on the preparation of substituted furan- and thiophen-2-carbaldehydes provides valuable insights into the methods and processes involved in the synthesis of such compounds, which is crucial for their application in chemical synthesis and pharmaceutical research (Chadwick et al., 1973).

Photocatalytic Synthesis

The use of furan-2-carbaldehydes, including derivatives similar to this compound, in photocatalytic synthesis has been explored. This research shows their potential as green C1 building blocks for synthesizing bioactive compounds, indicating their importance in sustainable chemistry and pharmaceuticals (Yu et al., 2018).

Safety and Hazards

The safety information for 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-7-11-5-6-12(18-11)8-17-10-3-1-9(2-4-10)13(15)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAGBUACEBDADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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